molecular formula C14H25N3O5 B11789383 tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate

tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate

Cat. No.: B11789383
M. Wt: 315.37 g/mol
InChI Key: CIZUXSGYEKKMDC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate typically involves the protection of an amine group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free amines, oxides, and reduced amine derivatives.

Scientific Research Applications

tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This intermediate can be selectively deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This makes it particularly useful in complex organic synthesis and peptide chemistry.

Properties

Molecular Formula

C14H25N3O5

Molecular Weight

315.37 g/mol

IUPAC Name

tert-butyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrazolidin-1-yl]acetate

InChI

InChI=1S/C14H25N3O5/c1-13(2,3)21-10(18)8-17-11(19)9(7-15-17)16-12(20)22-14(4,5)6/h9,15H,7-8H2,1-6H3,(H,16,20)

InChI Key

CIZUXSGYEKKMDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(CN1)NC(=O)OC(C)(C)C

Origin of Product

United States

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